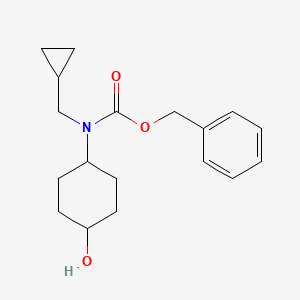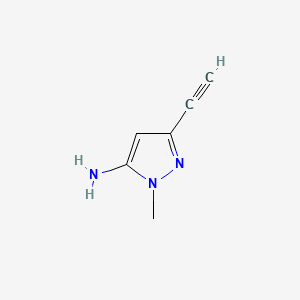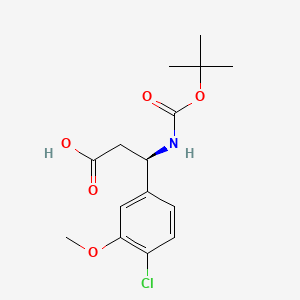
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is a synthetic organic compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloro-substituted methoxyphenyl ring, and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid typically involves several steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino group is then reacted with a suitable precursor to form the propanoic acid moiety.
Introduction of the Chloro-Substituted Methoxyphenyl Ring: The chloro-substituted methoxyphenyl ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in synthetic applications makes it a valuable building block in various manufacturing processes.
作用机制
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The chloro-substituted methoxyphenyl ring can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in having a Boc-protecting group but lacks the chloro-substituted methoxyphenyl ring.
N-Boc-hydroxylamine: Contains a Boc-protecting group and an amino moiety but differs in the overall structure.
Methyl carbamate: Similar in having a carbamate group but lacks the complex aromatic ring structure.
Uniqueness
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methoxyphenyl)propanoic acid is unique due to its combination of a Boc-protected amino group, a chloro-substituted methoxyphenyl ring, and a propanoic acid moiety. This unique structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.
属性
分子式 |
C15H20ClNO5 |
|---|---|
分子量 |
329.77 g/mol |
IUPAC 名称 |
(3R)-3-(4-chloro-3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-10(16)12(7-9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI 键 |
FGFDEMNPXRTOIT-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


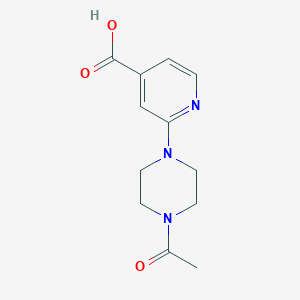
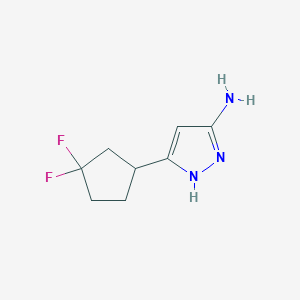
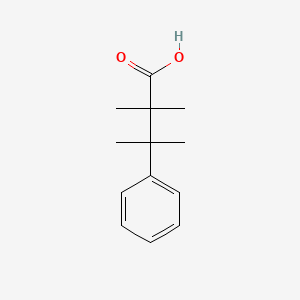
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)

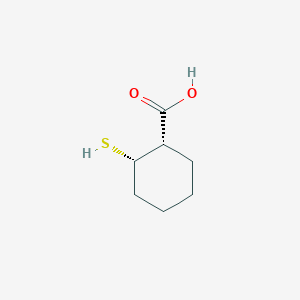
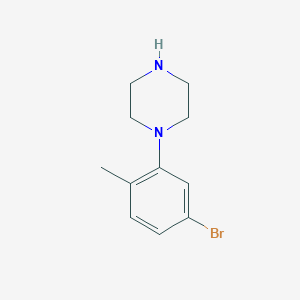
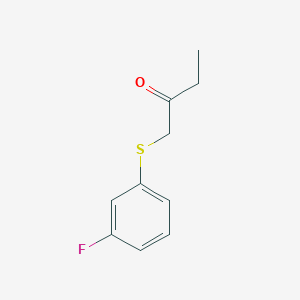
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

